molecular formula C21H20N6O3S B5164457 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide

2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide

Cat. No.: B5164457
M. Wt: 436.5 g/mol
InChI Key: KGFWQCRYNMUOSC-UHFFFAOYSA-N
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Description

This compound (IUPAC name: 2-[(5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide) is a triazinoindole derivative characterized by:

  • A 5-ethyl-substituted triazinoindole core, contributing to steric and electronic modulation.
  • A sulfanyl-butanamide linker at position 3 of the triazinoindole.

Its molecular formula is C₂₁H₂₀N₆O₃S, with a molecular weight of 436.49 g/mol (exact value may vary based on substituents) . The 4-nitrophenyl group distinguishes it from analogs with different aryl/heteroaryl termini, influencing solubility and target interactions.

Properties

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-3-17(20(28)22-13-9-11-14(12-10-13)27(29)30)31-21-23-19-18(24-25-21)15-7-5-6-8-16(15)26(19)4-2/h5-12,17H,3-4H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFWQCRYNMUOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazinoindole core, followed by the introduction of the sulfanyl group and the attachment of the butanamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce the corresponding amine.

Scientific Research Applications

2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound’s analogs differ in three key regions:

Triazinoindole substituents (position 5).

Sulfanyl-linked chain (butanamide vs. shorter/longer chains).

Terminal aromatic/heteroaromatic groups (e.g., nitrophenyl, ethoxyphenyl, thiazolyl).

Table 1: Structural and Molecular Comparison
Compound Name Triazinoindole Substituent Sulfanyl Chain Terminal Group Molecular Formula Molecular Weight (g/mol) Key Biological Activity
Target Compound 5-Ethyl Butanamide 4-Nitrophenyl C₂₁H₂₀N₆O₃S 436.49 Under investigation
N-(5-chloropyridin-2-yl)-2-[(5-propyl-triazinoindol-3-yl)sulfanyl]butanamide 5-Propyl Butanamide 5-Chloropyridin-2-yl C₂₂H₂₁ClN₆OS 476.95 Hypothesized enzyme inhibition
2-((5H-Triazinoindol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide None (unsubstituted) Acetamide 4-Ethoxyphenyl C₁₉H₁₇N₅O₂S 403.44 Antimicrobial, anticancer
2-[(5-Benzyl-triazinoindol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 5-Benzyl Acetamide 3-Trifluoromethylphenyl C₂₅H₁₈F₃N₅OS 517.50 Anticancer focus
N-(4-Sulfamoylphenyl)-2-{[5-(2-phenylethyl)-triazinoindol-3-yl]sulfanyl}acetamide 5-(2-Phenylethyl) Acetamide 4-Sulfamoylphenyl C₂₅H₂₂N₆O₃S₂ 542.67 Enzyme inhibition potential
2-({5-Methyl-triazinoindol-3-yl}sulfanyl)-N-(2-nitrophenyl)acetamide 5-Methyl Acetamide 2-Nitrophenyl C₁₈H₁₄N₆O₃S 410.41 Not specified

Pharmacological and Biochemical Insights

  • Anticancer Activity : Benzyl- and trifluoromethylphenyl-substituted analogs show promise in cancer models, likely via kinase inhibition . The target compound’s nitro group may enhance DNA intercalation or topoisomerase inhibition.
  • Antimicrobial Activity: Methyl-substituted triazinoindoles with acetamide chains exhibit broad-spectrum activity, possibly by disrupting bacterial membrane integrity .
  • Enzyme Inhibition : Sulfamoyl and nitrophenyl termini correlate with α-amylase and kinase inhibition in related compounds .

Biological Activity

The compound 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and relevant case studies, highlighting its antimicrobial, antidepressant, and anticonvulsant properties.

  • Molecular Formula : C19H20N6O2S
  • Molecular Weight : 396.47 g/mol
  • CAS Number : 337489-46-0

Synthesis

The synthesis of this compound involves the condensation of a tricyclic compound derived from isatin and thiosemicarbazide with various substituted anilines to form N-Aryl derivatives. The resulting compounds were characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures .

Antimicrobial Activity

Recent studies have demonstrated that 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values of this compound were found to be lower than those of standard antibiotics against various bacterial strains. Notably:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Exhibited activity against Escherichia coli and Salmonella typhi .

Antidepressant Activity

In a series of pharmacological evaluations, the compound was tested for its antidepressant effects using standard models such as the forced swim test and tail suspension test. The results indicated that it significantly reduced immobility time compared to control groups, suggesting potential antidepressant-like effects .

Anticonvulsant Activity

The anticonvulsant activity was assessed using the maximal electroshock seizure (MES) model. The compound demonstrated protective effects against seizures, indicating its potential utility in treating epilepsy .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Showed strong activity against both Gram-positive and Gram-negative bacteria with MIC values lower than standard antibiotics .
Antidepressant Testing Reduced immobility in forced swim tests; potential for development as an antidepressant .
Anticonvulsant Assessment Provided significant protection in MES models; indicates promise for epilepsy treatment .

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